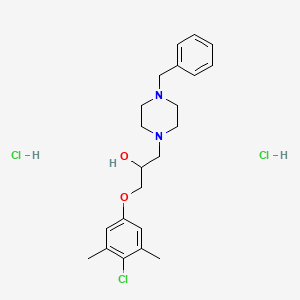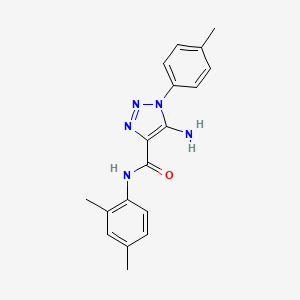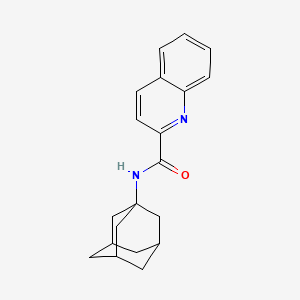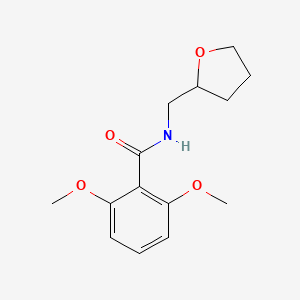
1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction between 4-chloro-3,5-dimethylphenol and an appropriate epoxide.
Final Coupling: The benzylpiperazine and phenoxypropanol intermediates are coupled under basic conditions to form the final product.
Dihydrochloride Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol
- 1-(4-Benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol
- 1-(4-Benzylpiperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride is unique due to the presence of both the benzylpiperazine and the 4-chloro-3,5-dimethylphenoxy groups. This combination of structural features may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.2ClH/c1-17-12-21(13-18(2)22(17)23)27-16-20(26)15-25-10-8-24(9-11-25)14-19-6-4-3-5-7-19;;/h3-7,12-13,20,26H,8-11,14-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNWHAXWMHIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B4926579.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)
![2-{(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4926607.png)

![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
![2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-(pentan-3-ylidene)propanehydrazide](/img/structure/B4926693.png)
